

An In-depth Technical Guide to Amine Labeling with 6-TAMRA NHS Ester

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Compound of Interest

Compound Name: 6-TAMRA

Cat. No.: B10762237

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-TAMRA** (Tetramethylrhodamine) NHS ester, a widely used fluorescent dye for labeling primary amines in biomolecules. It covers the core principles of the labeling chemistry, detailed experimental protocols, and critical data for successful bioconjugation.

Introduction to 6-TAMRA NHS Ester

6-Carboxytetramethylrhodamine N-succinimidyl ester (**6-TAMRA NHS ester**) is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes.^{[1][2]} Its succinimidyl ester moiety reacts specifically with primary aliphatic amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.^{[3][4][5]} This covalent conjugation makes it an invaluable tool for fluorescently labeling proteins, peptides, and nucleic acids for a variety of applications in research and drug development.^[3]

The **6-TAMRA** fluorophore exhibits bright orange-red fluorescence, with excitation and emission maxima suitable for common laser lines and filter sets.^[3] It is frequently employed in techniques such as fluorescence microscopy, flow cytometry, and automated DNA sequencing.^{[1][3]}

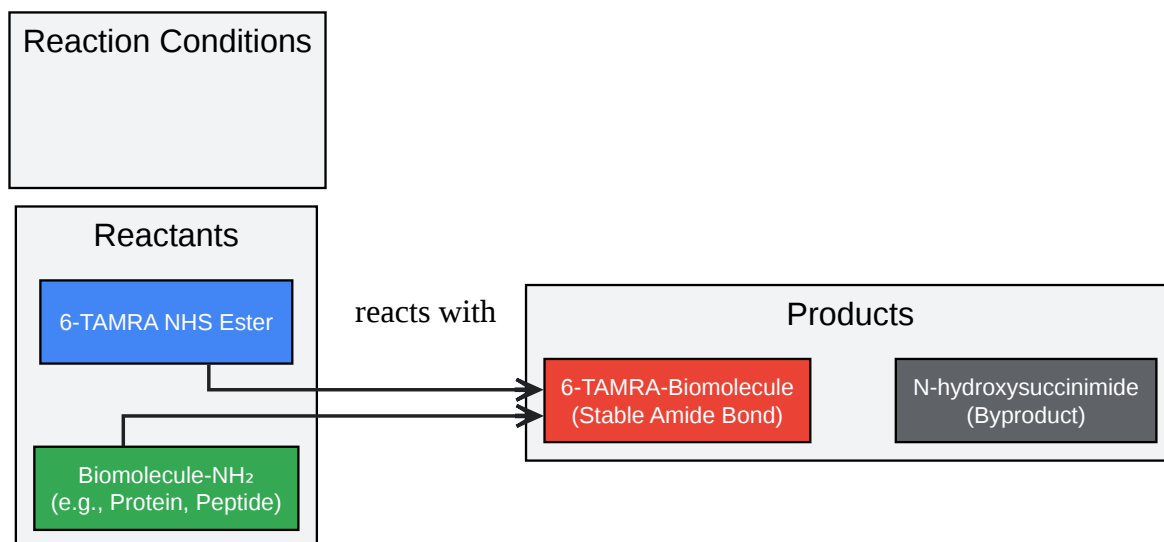
Physicochemical and Spectral Properties

A summary of the key quantitative data for **6-TAMRA** NHS ester is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	527.53 g/mol	[6]
Chemical Formula	C ₂₉ H ₂₅ N ₃ O ₇	[2][6]
Excitation Maximum (λ _{ex})	541 - 548 nm	[2][3]
Emission Maximum (λ _{em})	567 - 576 nm	[1][2]
Molar Extinction Coefficient (ε)	>78,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.1	[2]
Recommended Storage	-20°C, desiccated and protected from light	[3][6][7]
Solubility	DMSO, DMF	[2][3]

Reaction Mechanism

The labeling reaction of **6-TAMRA** NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the **6-TAMRA** dye and the biomolecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[8]



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Caption: Reaction of **6-TAMRA** NHS ester with a primary amine.

Experimental Protocols

Detailed methodologies for labeling proteins and oligonucleotides with **6-TAMRA** NHS ester are provided below.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with **6-TAMRA** NHS ester.[9]

Materials:

- **6-TAMRA** NHS Ester
- Protein to be labeled (at 1-10 mg/mL)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

- Purification column (e.g., desalting column or spin filter)

Procedure:

- Prepare **6-TAMRA NHS Ester Stock Solution**: Dissolve the **6-TAMRA NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
- Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.^[9]
- Labeling Reaction: Add the **6-TAMRA NHS ester stock solution** to the protein solution to achieve a molar ratio of 5-10 moles of dye per mole of protein.^[9] The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[9]
- Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or using a spin filter.^[9]
- Storage: Store the labeled protein conjugate at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.^[9]

Oligonucleotide Labeling Protocol

This protocol is adapted for labeling amine-modified oligonucleotides.

Materials:

- **6-TAMRA NHS Ester**
- Amine-modified oligonucleotide
- Anhydrous Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

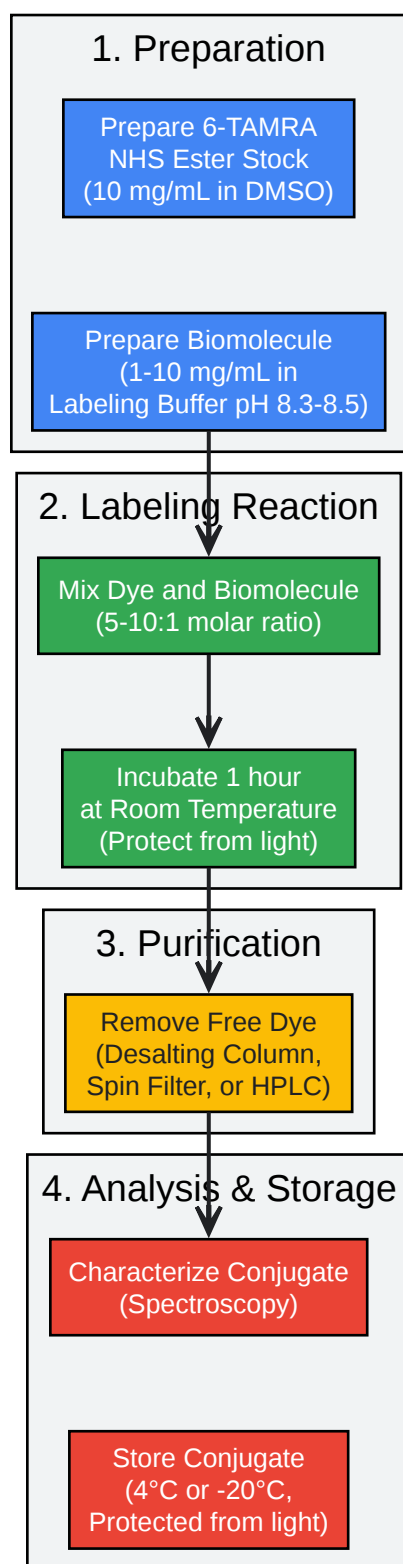
- Ethanol (absolute, cold)
- 3 M NaCl solution
- Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

- Prepare **6-TAMRA** NHS Ester Stock Solution: Dissolve 200 µg of **6-TAMRA** NHS ester in 14 µL of anhydrous DMSO.[\[10\]](#)[\[11\]](#)
- Prepare Oligonucleotide Solution: Dissolve 100 µg of the amine-modified oligonucleotide in the labeling buffer.
- Labeling Reaction: Add the **6-TAMRA** NHS ester stock solution to the oligonucleotide solution.
- Incubation: Incubate the reaction for at least 6 hours at room temperature. Overnight incubation may not significantly increase labeling efficiency.[\[10\]](#)
- Purification:
 - Ethanol Precipitation: Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction.[\[11\]](#) Centrifuge to pellet the oligonucleotide. A second ethanol precipitation may be necessary to remove non-specifically bound TAMRA.[\[10\]](#)
 - HPLC or Gel Electrophoresis: Purify the labeled oligonucleotide from the unlabeled and free dye using reverse-phase HPLC or preparative gel electrophoresis.[\[10\]](#)
- Storage: Store the purified, labeled oligonucleotide at -20°C.

Experimental Workflow

The general workflow for labeling biomolecules with **6-TAMRA** NHS ester involves several key stages from preparation to final analysis.



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Caption: General workflow for amine labeling with **6-TAMRA** NHS ester.

Applications in Research and Drug Development

The ability to covalently attach a bright and photostable fluorophore like **6-TAMRA** to biomolecules has made it a valuable tool in numerous applications:

- **Fluorescence Microscopy:** Labeled antibodies and proteins are used to visualize the localization and dynamics of specific targets within cells and tissues.
- **Flow Cytometry:** Fluorescently tagged antibodies enable the identification and quantification of specific cell populations.
- **Protein and Peptide Labeling:** Creating fluorescently labeled proteins and peptides for use in binding assays and other functional studies.
- **Nucleic Acid Labeling:** Labeled oligonucleotides are used as probes in fluorescence in situ hybridization (FISH) and as primers in automated DNA sequencing.[\[1\]](#)
- **FRET Studies:** **6-TAMRA** can act as an acceptor for fluorophores like FAM in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.

Stability and Storage

Proper handling and storage of **6-TAMRA** NHS ester and its conjugates are crucial for maintaining their reactivity and fluorescence.

Compound	Storage Conditions	Shelf Life	Reference
6-TAMRA NHS Ester (Solid)	-20°C, desiccated, protected from light	Up to 12 months	[7]
6-TAMRA NHS Ester (in DMSO)	-20°C	1 month	[1]
6-TAMRA NHS Ester (in DMSO)	-80°C	6 months	[1]
Labeled Conjugate	4°C, protected from light	Short-term	[9]
Labeled Conjugate	-20°C, protected from light (aliquoted)	Long-term	[9]

Note: NHS esters are sensitive to moisture and should be handled accordingly to prevent hydrolysis.

This technical guide provides a solid foundation for researchers and professionals to effectively utilize **6-TAMRA** NHS ester for their amine labeling needs. By following the detailed protocols and understanding the underlying principles, successful and reproducible bioconjugation can be achieved.

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